molecular formula C11H16O4 B14356710 [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate CAS No. 91887-63-7

[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate

Cat. No.: B14356710
CAS No.: 91887-63-7
M. Wt: 212.24 g/mol
InChI Key: RNGCINLGEWNBDH-UHFFFAOYSA-N
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Description

[3-(2-Oxoethyl)-7-oxabicyclo[221]heptan-2-yl]methyl acetate is a complex organic compound featuring a bicyclic structure with an oxoethyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoethyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic substrates. Its structural features allow for the investigation of enzyme specificity and catalytic mechanisms.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as scaffolds for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its catalytic activity. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate include other bicyclic acetates and oxanorbornane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of a bicyclic structure with an oxoethyl group and an acetate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

91887-63-7

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

[3-(2-oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate

InChI

InChI=1S/C11H16O4/c1-7(13)14-6-9-8(4-5-12)10-2-3-11(9)15-10/h5,8-11H,2-4,6H2,1H3

InChI Key

RNGCINLGEWNBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C2CCC(C1CC=O)O2

Origin of Product

United States

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